A Comprehensive Technical Guide to the Physical Properties of 3-Chloro-4-nitrobenzoyl chloride
A Comprehensive Technical Guide to the Physical Properties of 3-Chloro-4-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the physical properties of 3-Chloro-4-nitrobenzoyl chloride, a key chemical intermediate. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical, field-tested insights. This document will delve into the compound's structural and physicochemical characteristics, offering a robust resource for its application in research and development.
Section 1: Core Molecular and Physical Characteristics
3-Chloro-4-nitrobenzoyl chloride is a substituted aromatic acyl chloride. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack, and the electron-withdrawing effects of the chloro and nitro substituents on the benzene ring. These features make it a valuable reagent in the synthesis of a variety of more complex molecules.
Structural and Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-nitrobenzoyl chloride | [PubChem] |
| Synonyms | 3-chloro-4-nitro-benzoyl chloride | [PubChem] |
| CAS Number | 55737-29-6 | [PubChem] |
| Molecular Formula | C₇H₃Cl₂NO₃ | [PubChem] |
| Molecular Weight | 220.01 g/mol | [PubChem] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)Cl)[O-] | [PubChem] |
| InChI Key | WLIWOGMICIAQMC-UHFFFAOYSA-N | [PubChem] |
Experimentally Determined and Predicted Physical Properties
Direct experimental data for 3-Chloro-4-nitrobenzoyl chloride is not widely available in public literature. The following table includes computed properties and, where available, experimental data for isomeric compounds to provide a comparative context. It is crucial to experimentally verify these properties for the specific batch of 3-Chloro-4-nitrobenzoyl chloride being used.
| Property | Value (3-Chloro-4-nitrobenzoyl chloride) | Comparative Data (Isomers/Related Compounds) | Source |
| Melting Point | Data not available (Predicted to be a solid at room temperature) | 47-54 °C (for 4-Chloro-3-nitrobenzoyl chloride) | [Sigma-Aldrich][1] |
| Boiling Point | Data not available | 275-278 °C (for 3-nitrobenzoyl chloride) | [ChemSynthesis][2] |
| Density | Data not available | 1.42 g/mL (for 3-nitrobenzoyl chloride) | [ChemSynthesis][2] |
| Solubility | Predicted to be soluble in aprotic organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene) and reactive with protic solvents (e.g., water, alcohols). | 4-Nitrobenzoyl chloride is soluble in chloroform, ethyl acetate, and acetone. | [Solubility of Things] |
Section 2: Synthesis and Purification
The primary route for the synthesis of 3-Chloro-4-nitrobenzoyl chloride is the reaction of its corresponding carboxylic acid, 3-chloro-4-nitrobenzoic acid, with a chlorinating agent. The choice of chlorinating agent is critical and depends on the desired purity, scale, and reaction conditions.
Synthetic Pathway and Rationale
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group, and thus, it must be converted into a better one. Chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose.
-
Thionyl Chloride (SOCl₂): This reagent is often preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[3][4]
-
Oxalyl Chloride ((COCl)₂): This reagent is also effective and produces gaseous byproducts (CO, CO₂, HCl). It is often used under milder conditions than thionyl chloride and is sometimes preferred for substrates sensitive to higher temperatures or more acidic conditions.[5][6]
Caption: General workflow for the synthesis of 3-Chloro-4-nitrobenzoyl chloride.
Experimental Protocol: Synthesis using Thionyl Chloride
This protocol is a standard procedure that can be adapted for the synthesis of 3-Chloro-4-nitrobenzoyl chloride.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 3-chloro-4-nitrobenzoic acid (1 equivalent).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane.
-
Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Purification: The crude 3-Chloro-4-nitrobenzoyl chloride can be purified by distillation under reduced pressure or by recrystallization from a non-polar organic solvent like hexane.
Section 3: Experimental Determination of Physical Properties
Accurate determination of physical properties is essential for the safe handling, application, and quality control of 3-Chloro-4-nitrobenzoyl chloride.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range typically indicates a pure compound, while a broad and depressed range suggests the presence of impurities.[2]
Caption: Workflow for the determination of the melting point.
Solubility Assessment
A qualitative assessment of solubility in various solvents is crucial for selecting appropriate reaction and purification media.
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water).
-
Procedure: To a small, labeled test tube containing approximately 10-20 mg of 3-Chloro-4-nitrobenzoyl chloride, add the chosen solvent dropwise with agitation.[7]
-
Observation: Observe if the solid dissolves completely. Record the solubility as soluble, partially soluble, or insoluble at room temperature. Note any signs of reaction, such as gas evolution, which is expected with protic solvents.
Section 4: Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro, nitro, and benzoyl chloride groups.
-
H-2: Expected to be a doublet, downfield due to the ortho-nitro group.
-
H-5: Expected to be a doublet of doublets, influenced by the ortho-chloro and meta-nitro groups.
-
H-6: Expected to be a doublet, influenced by the ortho-benzoyl chloride and meta-chloro groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Key expected signals include:
-
Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (120-150 ppm), with their chemical shifts determined by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
-
C=O Stretch (Acyl Chloride): A strong, sharp absorption band around 1770-1815 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 219 and 221 in a 3:1 ratio due to the chlorine isotope). The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern.
-
Fragmentation: Expect fragmentation patterns involving the loss of Cl, CO, and NO₂.
Caption: A logical workflow for the spectroscopic analysis of 3-Chloro-4-nitrobenzoyl chloride.
Section 5: Safety and Handling
3-Chloro-4-nitrobenzoyl chloride is expected to be a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is harmful if swallowed and causes severe skin burns and eye damage.[8] It will react with water and other protic solvents to release hydrogen chloride gas. Store in a tightly sealed container in a cool, dry place.
References
-
ChemSynthesis. 3-nitrobenzoyl chloride. [Link]
-
PubChem. 3-Chloro-4-nitrobenzoyl chloride. [Link]
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PubChem. 3-Chloro-4-nitrobenzoyl chloride - Safety and Hazards. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]
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Vedantu. Melting Point Determination of Organic Compounds. [Link]
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University of Calgary. Melting point determination. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
YouTube. Carboxylic Acid to Acyl Chloride Mechanism. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. [Link]
-
ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride?[Link]
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Chemistry Steps. Solubility of Organic Compounds. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
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